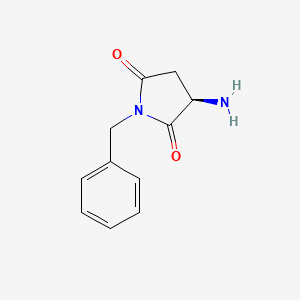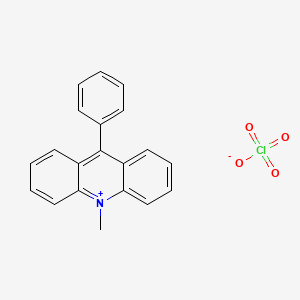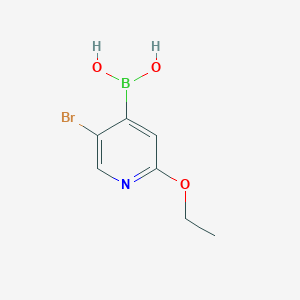
4-BROMO-2-CHLORO-5-METHYLPHENOL
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromo-2-chloro-5-methylphenol is an organic compound with the molecular formula C7H6BrClO It is a derivative of phenol, where the hydrogen atoms on the benzene ring are substituted by bromine, chlorine, and methyl groups
Wissenschaftliche Forschungsanwendungen
4-Bromo-2-chloro-5-methylphenol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for its potential use in drug development due to its unique substituent pattern.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
- Clausen, F., Kischkewitz, M., Bergander, K., & Studer, A. (2019). Catalytic protodeboronation of pinacol boronic esters: formal anti-Markovnikov hydromethylation of alkenes. Chemical Science, 10(24), 6257–6262
- MilliporeSigma. (n.d.). 2-Chloro-5-methylphenol
- MilliporeSigma. (n.d.). 4-Bromo-2-methylanisole
- ChemicalBook. (n.d.). 2-溴-4-氯-5-甲基苯酚
- ChemSpider. (n.d.). 2-Bromo-4-chloro-5-methylphenol
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 4-Bromo-2-chloro-5-methylphenol can be synthesized through a multi-step process involving electrophilic aromatic substitution reactions. The typical synthetic route includes:
Bromination: Introduction of a bromine atom to the phenol ring using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3).
Chlorination: Introduction of a chlorine atom using chlorine (Cl2) under similar catalytic conditions.
Methylation: Introduction of a methyl group using methyl iodide (CH3I) in the presence of a base like sodium hydroxide (NaOH).
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions, such as temperature, pressure, and reactant concentrations. This method enhances yield and purity while minimizing by-products.
Analyse Chemischer Reaktionen
Types of Reactions: 4-Bromo-2-chloro-5-methylphenol undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form quinones using oxidizing agents like potassium permanganate (KMnO4).
Reduction: Reduction reactions can convert it to corresponding aniline derivatives using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Undergoes nucleophilic aromatic substitution reactions, where the halogen atoms can be replaced by nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles like amines (NH2R) or thiols (SHR) in the presence of a base.
Major Products:
Oxidation: Quinones.
Reduction: Aniline derivatives.
Substitution: Corresponding substituted phenols.
Vergleich Mit ähnlichen Verbindungen
- Phenol, 2-bromo-4-chloro-
- Phenol, 2-chloro-5-methyl-
- Phenol, 4-chloro-2-methyl-
Comparison: 4-Bromo-2-chloro-5-methylphenol is unique due to the specific arrangement of its substituents, which can significantly influence its chemical and biological properties. For instance, the presence of both bromine and chlorine atoms can enhance its reactivity compared to compounds with only one halogen substituent. Additionally, the methyl group can increase its hydrophobicity, affecting its solubility and interaction with biological membranes.
Eigenschaften
IUPAC Name |
4-bromo-2-chloro-5-methylphenol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrClO/c1-4-2-7(10)6(9)3-5(4)8/h2-3,10H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDMLFLAHDYKOPZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Br)Cl)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrClO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20464044 |
Source


|
| Record name | Phenol, 4-bromo-2-chloro-5-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20464044 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.48 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
319473-24-0 |
Source


|
| Record name | Phenol, 4-bromo-2-chloro-5-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20464044 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![9-Borabicyclo[3.3.1]nonane dimer](/img/structure/B1280401.png)




![tert-butyl 3-amino-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate](/img/structure/B1280420.png)
![2-Bromo-1-[4-hydroxy-3-(hydroxymethyl)phenyl]ethan-1-one](/img/structure/B1280424.png)



